molecular formula C13H7ClF2O2 B567195 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid CAS No. 1261922-99-9

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

Cat. No.: B567195
CAS No.: 1261922-99-9
M. Wt: 268.644
InChI Key: NVIGYHZIXCUAIE-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of both chlorine and fluorine atoms attached to the phenyl rings, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-chloro-4-fluorophenylboronic acid with 3-fluorobenzoic acid under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Chloro-3-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid

Uniqueness

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms in the phenyl rings provides distinct electronic and steric properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-5-7(2-4-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIGYHZIXCUAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690539
Record name 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-99-9
Record name 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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